molecular formula C18H23NO3 B11156827 8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11156827
M. Wt: 301.4 g/mol
InChI Key: PJFGALVJZDKXNR-UHFFFAOYSA-N
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Description

8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a diethylamino group, a hydroxy group, and a methyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methylcoumarin with diethylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is carried out in a solvent like acetone or dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[(Diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H23NO3/c1-4-19(5-2)10-12-9-15-13-7-6-8-14(13)18(21)22-17(15)11(3)16(12)20/h9,20H,4-8,10H2,1-3H3

InChI Key

PJFGALVJZDKXNR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C(=C1O)C)OC(=O)C3=C2CCC3

Origin of Product

United States

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